molecular formula C16H24O4 B11701677 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane

1,3-Bis(carboxymethyl)-5,7-dimethyladamantane

Cat. No.: B11701677
M. Wt: 280.36 g/mol
InChI Key: BZVYNJUPXWHRIZ-UHFFFAOYSA-N
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Description

2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID is a complex organic compound characterized by its unique adamantane structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The adamantane core provides a rigid, three-dimensional framework that can influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID typically involves multiple steps, starting with the functionalization of the adamantane core. One common method includes the introduction of carboxymethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and strong acids or bases are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure can influence the properties of the resulting compounds.

    Biology: In biological research, the compound can be used to study the effects of adamantane derivatives on cellular processes.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The adamantane core can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carboxymethyl groups can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

    Adamantane: The parent compound of the series, known for its rigid structure and stability.

    1-Adamantanecarboxylic Acid: A simpler derivative with a single carboxyl group.

    2-Adamantanone: An oxidized form of adamantane with a ketone functional group.

Uniqueness: 2-[3-(CARBOXYMETHYL)-5,7-DIMETHYLADAMANTAN-1-YL]ACETIC ACID is unique due to the presence of both carboxymethyl and dimethyl groups on the adamantane core. This combination of functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research fields.

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]acetic acid

InChI

InChI=1S/C16H24O4/c1-13-5-14(2)8-15(6-13,3-11(17)18)10-16(7-13,9-14)4-12(19)20/h3-10H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

BZVYNJUPXWHRIZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)CC(=O)O)C

Origin of Product

United States

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